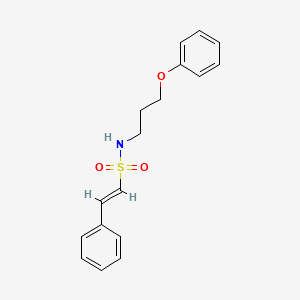
(E)-N-(3-phenoxypropyl)-2-phenylethenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(3-phenoxypropyl)-2-phenylethenesulfonamide, also known as PPADS, is a chemical compound that has been extensively studied in scientific research. PPADS is a selective antagonist of P2 purinergic receptors, which are involved in various physiological and pathological processes.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Research has focused on the efficient synthesis of sulfonamide derivatives, including methods for producing E-arylethenesulfonamides. A study highlights a straightforward, one-pot synthesis procedure from 1-hydroxy-1-arylalkanes, presenting an attractive method for preparing compounds extensively used in chemical and pharmaceutical domains due to the easy availability of starting materials (Aramini et al., 2003).
Anticancer Activity
Several studies have explored the anticancer potential of E-arylethenesulfonamide analogues. Novel (E)-N-aryl-2-arylethenesulfonamides were synthesized and evaluated for their cytotoxicity against a wide spectrum of cancer cell lines, including drug-resistant ones. Some compounds showed potent activity, suggesting their in vivo potential as anticancer agents. This includes disrupting microtubule formation and cell cycle arrest, indicating a mechanism of action targeting tubulin polymerization (Reddy et al., 2013).
Progesterone Receptor Antagonists
The development of N-(4-phenoxyphenyl)benzenesulfonamide derivatives as nonsteroidal progesterone receptor antagonists represents another application. These compounds, serving as a novel scaffold for PR antagonists, have shown potent PR-antagonistic activity with high binding affinity and selectivity over androgen receptors. This suggests their utility in treating conditions like uterine leiomyoma, endometriosis, breast cancer, and some psychiatric disorders (Yamada et al., 2016).
Photodynamic Therapy for Cancer
The synthesis and characterization of new benzenesulfonamide derivative groups containing Schiff base substituted zinc phthalocyanines have been reported. These compounds exhibit high singlet oxygen quantum yields, crucial for Type II photodynamic therapy mechanisms. Their photophysical and photochemical properties suggest potential application as Type II photosensitizers for treating cancer, highlighting the role of such sulfonamides in developing therapeutic agents (Pişkin et al., 2020).
Necrosis Signaling Inhibition
In the biochemical realm, compounds structurally related to "(E)-N-(3-phenoxypropyl)-2-phenylethenesulfonamide" have been identified as inhibitors of necrosis signaling downstream of RIP3 kinase. This discovery opens avenues for therapeutic interventions in diseases where programmed necrosis (necroptosis) plays a crucial role, including conditions related to tissue damage response and antiviral immunity (Sun et al., 2012).
Propiedades
IUPAC Name |
(E)-N-(3-phenoxypropyl)-2-phenylethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S/c19-22(20,15-12-16-8-3-1-4-9-16)18-13-7-14-21-17-10-5-2-6-11-17/h1-6,8-12,15,18H,7,13-14H2/b15-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPLUMKIGDCZXFP-NTCAYCPXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NCCCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NCCCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-phenoxypropyl)-2-phenylethene-1-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-4,5,6,7-tetrahydro-2,1-benzoxazole-3-carboxamide](/img/structure/B2821140.png)
![(6-chloro-4-(3,4-dichlorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2821143.png)

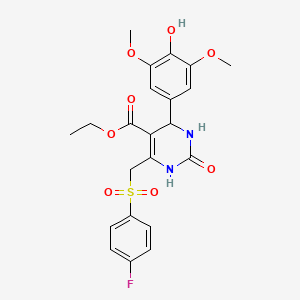
![(Z)-2-Cyano-N-(2,6-diethylphenyl)-3-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2821150.png)
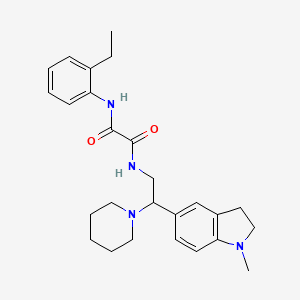
![N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2821153.png)
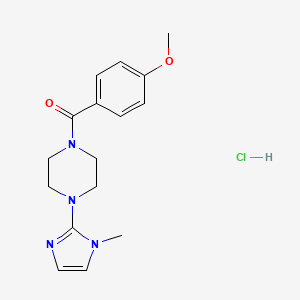
![N-{4-[1-(ethanesulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2821155.png)
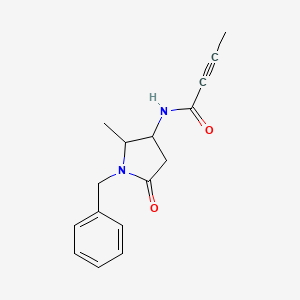
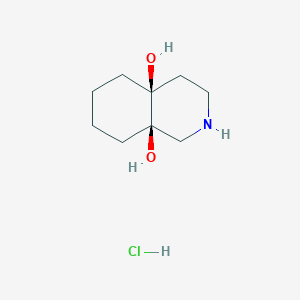
![1-(3,5-dimethylphenyl)-N-ethyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2821161.png)
![cis-2-(Tert-butoxycarbonyl)-7A-fluoro-octahydropyrano[3,4-C]pyrrole-3A-carboxylic acid](/img/structure/B2821162.png)